Silver permanganate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystal Structure and Properties:

Researchers have investigated the crystal structure of silver permanganate to understand its unique properties. Unlike the tetrahedral geometry of the permanganate anion (MnO4-) in other permanganate salts, the silver ion (Ag+) forms a weaker bond with only one oxygen atom in silver permanganate. This deviation from the usual structure is attributed to interactions within the crystal lattice PubChem: Silver permanganate: .

Potential Oxidizing Agent:

Limited Applications:

Despite its intriguing properties, there is limited research on the practical applications of silver permanganate. Historically, it has been used in gas masks, but its current use in this context is unclear Wikipedia: Silver permanganate: .

Safety Concerns:

Silver permanganate is unstable and decomposes when heated or mixed with water. Additionally, it poses potential health risks due to the presence of manganese and silver. More research is needed to fully understand its safety profile American Elements: Silver Permanganate: .

Silver permanganate is an inorganic compound with the chemical formula AgMnO₄. It is characterized by its striking purple crystals or gray powder appearance and adopts a monoclinic crystal system. This compound is notable for its strong oxidizing properties, which make it useful in various chemical processes, including organic synthesis and environmental applications. Silver permanganate is relatively stable under normal conditions but can decompose when heated or mixed with water, leading to potential hazards such as explosions at high temperatures .

The chemical behavior of silver permanganate is primarily defined by its role as a strong oxidizing agent. Key types of reactions include:

- Oxidation Reactions: Silver permanganate can oxidize a variety of organic and inorganic compounds, such as alcohols to aldehydes or ketones.

- Reduction Reactions: In the presence of reducing agents, silver permanganate can be reduced to manganese dioxide and metallic silver.

- Decomposition: Upon heating or contact with water, silver permanganate decomposes, which can lead to explosive reactions if not handled properly .

The general reaction for its synthesis involves the reaction of silver nitrate with potassium permanganate:

This reaction illustrates how the silver cation from silver nitrate combines with the permanganate anion from potassium permanganate to form silver permanganate .

Silver permanganate can be synthesized through several methods, with the most common being:

- Reaction of Silver Nitrate and Potassium Permanganate:

- This method involves mixing aqueous solutions of silver nitrate and potassium permanganate, resulting in the precipitation of silver permanganate.

- Alternative Synthesis Using Barium Permanganate:

- Another route involves reacting barium permanganate with silver perchlorate:

Both methods yield silver permanganate as a product, although the first method is more widely used due to its simplicity and effectiveness .

Silver permanganate has several applications across various fields:

- Chemical Industry: Utilized as a strong oxidizing agent in organic synthesis.

- Environmental Science: Employed in wastewater treatment processes to degrade organic pollutants.

- Scientific Research: Used in laboratory settings for specific assays that require strong oxidizers.

- Gas Masks: Incorporated into certain gas mask designs for its ability to neutralize toxic substances .

Research on interaction studies involving silver permanganate has focused on its reactivity with various compounds. For instance, it forms coordination complexes with organic molecules such as pyridine, enhancing its utility as an oxidizing reagent in organic reactions. Additionally, studies have indicated that silver nanoparticles can enhance chemiluminescent reactions when combined with permanganates, showcasing potential applications in analytical chemistry .

Silver permanganate can be compared with other strong oxidizing agents based on their chemical properties and applications. Here are some similar compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Potassium Permanganate | KMnO₄ | Strong oxidizer used in water treatment and organic synthesis. |

| Osmium Tetroxide | OsO₄ | A potent oxidizing agent primarily used in organic synthesis and biological staining. |

| Manganese Dioxide | MnO₂ | Used as a catalyst and oxidizing agent; less reactive than silver permanganate. |

Uniqueness of Silver Permanganate:

- Unlike potassium permanganate, silver permanganate exhibits unique coordination chemistry due to the presence of silver ions, allowing for specific interactions that enhance its reactivity.

- Its applications in both environmental science and analytical chemistry highlight its versatility compared to other manganates .

Molecular Formula and Stoichiometry

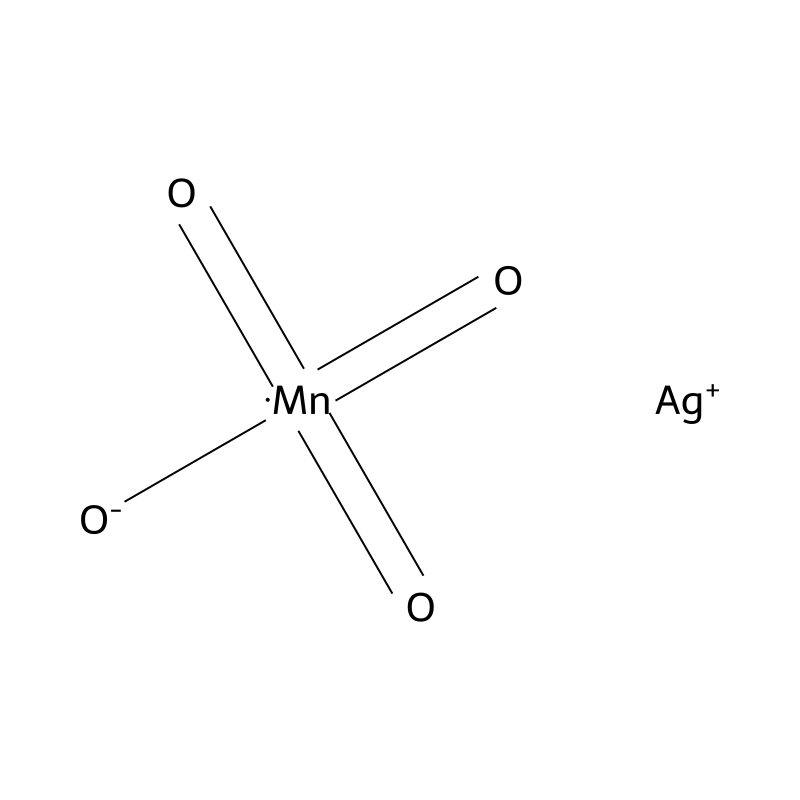

Silver permanganate exhibits the molecular formula AgMnO₄, representing an ionic compound composed of silver(I) cations (Ag⁺) and permanganate anions (MnO₄⁻) [1] [2] [4]. The compound maintains a 1:1 stoichiometric ratio between the silver cation and the permanganate anion, resulting in an electrically neutral crystalline structure. The molecular weight of silver permanganate is precisely 226.80 grams per mole [1] [4] [5].

The stoichiometric composition analysis reveals that silver constitutes 47.56% of the total molecular mass, while manganese contributes 24.22%, and oxygen accounts for the remaining 28.22% [5]. This distribution reflects the tetrahedral permanganate ion structure where four oxygen atoms coordinate with a single manganese center in the +7 oxidation state, combined with the monovalent silver ion.

Table 1: Stoichiometric Composition of Silver Permanganate

| Component | Percentage by Mass | Atomic Ratio | Reference |

|---|---|---|---|

| Silver (Ag) | 47.56% | 1 | [5] |

| Manganese (Mn) | 24.22% | 1 | [5] |

| Oxygen (O) | 28.22% | 4 | [5] |

The permanganate anion (MnO₄⁻) within the structure maintains tetrahedral geometry with manganese-oxygen bond distances ranging from 161 to 162 picometers [6] [7]. This structural arrangement contributes to the compound's distinctive oxidizing properties and characteristic violet coloration.

Physical Characteristics

Crystal System and Morphology

Silver permanganate crystallizes in the monoclinic crystal system, forming violet monoclinic crystals with characteristic morphological features [4] [3] [8]. The compound typically appears as crystalline solids ranging from purple to violet in color, with crystal dimensions commonly observed between 1 to 5 millimeters in length [9]. The monoclinic crystal structure represents one of the seven crystal systems, characterized by three unequal axes with one oblique angle.

Crystallographic studies have revealed detailed structural parameters for silver permanganate. The crystal structure has been refined using single-crystal X-ray diffractometer data, providing comprehensive insights into the molecular arrangement and intermolecular interactions [11]. The monoclinic symmetry influences the packing arrangement of the silver and permanganate ions within the crystal lattice, contributing to the compound's physical properties and stability characteristics.

The morphological characteristics of silver permanganate crystals include well-defined faces and edges typical of monoclinic symmetry. The crystals exhibit distinct optical properties, appearing violet to purple under normal lighting conditions due to the electronic transitions within the permanganate chromophore [4] [8].

Density and Melting/Decomposition Behavior

Silver permanganate exhibits a density ranging from 4.49 to 4.50 grams per cubic centimeter, reflecting the high atomic weight of silver and the compact crystal packing arrangement [2] [4] [5]. This relatively high density is consistent with the presence of the heavy silver atom within the crystal structure.

The thermal behavior of silver permanganate is characterized by decomposition rather than conventional melting. The compound undergoes thermal decomposition at approximately 160°C, although some sources report decomposition temperatures as low as 100-135°C depending on experimental conditions [2] [12]. The decomposition process is exothermic and can exhibit explosive characteristics when heated rapidly or when in contact with organic materials [13].

Table 2: Physical Properties of Silver Permanganate

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [3] [8] |

| Crystal Form | Violet monoclinic crystals | [4] [8] |

| Density | 4.49-4.50 g/cm³ | [2] [4] [5] |

| Decomposition Temperature | 160°C | [2] [12] |

| Color | Purple to violet | [4] [8] |

| Appearance | Crystalline solid | [2] [4] [8] |

The thermal decomposition of silver permanganate follows a multi-stage mechanism. The primary decomposition stage occurs between 100-120°C, producing silver permanganite (AgMnO₃) and oxygen gas [13] [14]. At the standard decomposition temperature of 160°C, the products include silver oxide (Ag₂O), manganese dioxide (MnO₂), and oxygen gas, with the following distribution: manganese dioxide (41.8%), elemental silver (38.0%), and oxygen gas (20.2%) [12].

Solubility and Stability in Aqueous Media

Silver permanganate demonstrates moderate solubility in water, with temperature-dependent dissolution characteristics. At room temperature (25°C), the compound exhibits a solubility of approximately 9.0 grams per liter of water [4] [16]. This solubility increases significantly with temperature, as hot water provides enhanced dissolution capability [4] [5].

The temperature dependence of solubility has been documented across various temperature ranges. At 0°C, the solubility decreases to approximately 5.5 grams per liter, while at 30°C, it increases to 16.9 grams per liter [2]. This temperature coefficient indicates positive temperature dependence, typical of many inorganic salts.

Table 3: Water Solubility at Different Temperatures

| Temperature (°C) | Solubility (g/L) | Notes | Reference |

|---|---|---|---|

| 0 | 5.5 | Low temperature | [2] |

| 25 | 9.0 | Room temperature | [4] [16] |

| 30 | 16.9 | Slightly elevated | [2] |

| Hot water | Increased | Temperature dependent | [4] [5] |

The stability of silver permanganate in aqueous media is limited due to several decomposition pathways. The compound is unstable in water, undergoing hydrolysis according to the following general mechanism :

AgMnO₄ + H₂O → products + O₂

This aqueous decomposition is accelerated by heat and often leads to effervescence from oxygen release . The hydrolysis reaction represents a significant limitation for the compound's application in aqueous systems, as it results in gradual loss of the permanganate oxidizing capability.

Silver permanganate also exhibits instability when exposed to light, undergoing photochemical decomposition [5]. This photosensitivity requires storage in dark conditions to maintain compound integrity. The combination of thermal, photochemical, and hydrolytic instabilities necessitates careful handling and storage protocols for maintaining the compound's chemical properties.

The decomposition in aqueous media can be catalyzed by various factors including pH, temperature, and the presence of organic matter. The reaction is autocatalytic in nature, characterized by an induction period followed by accelerated decomposition [17]. This behavior is typical of permanganate compounds and reflects the complex redox chemistry involved in the decomposition process.

Silver permanganate (AgMnO₄) represents a significant compound in the permanganate family, characterized by its distinctive purple crystalline structure and strong oxidizing properties. The synthesis of this compound requires careful attention to reaction conditions, crystallization parameters, and purification methodologies to achieve high-purity products suitable for various applications.

Conventional Precipitation Routes

Reaction of Silver Nitrate with Alkali Metal Permanganates

The most widely employed method for silver permanganate synthesis involves the direct precipitation reaction between silver nitrate and alkali metal permanganates, primarily potassium permanganate [1]. This reaction proceeds according to the stoichiometric equation:

AgNO₃ + KMnO₄ → AgMnO₄ + KNO₃

The reaction mechanism involves the combination of silver cations (Ag⁺) provided by silver nitrate with permanganate anions (MnO₄⁻) from potassium permanganate, resulting in the formation of silver permanganate and potassium nitrate as a byproduct . The synthesis typically requires specific temperature control, with optimal conditions maintained at 40°C to ensure proper crystal formation and minimize decomposition [4].

Detailed Procedure and Optimization

The synthesis procedure involves preparing solutions of silver nitrate (chemically pure grade) and potassium permanganate (chemically pure grade) in distilled water. The silver nitrate solution is added dropwise to the potassium permanganate solution while maintaining vigorous stirring and temperature control at 40°C [4]. The resulting purple crystalline precipitate of silver permanganate forms immediately due to its low solubility in water.

Critical parameters for this synthesis include solution concentration, addition rate, temperature control, and pH maintenance. The reaction is typically carried out in darkened conditions to prevent photochemical decomposition of the permanganate species [4]. Following precipitation, the solution requires filtration through glass wool to remove any impurities, and the silver permanganate crystals are allowed to settle and crystallize in darkness.

Purity Assessment and Quality Control

The purity of synthesized silver permanganate is determined through multiple analytical methods. Active oxygen content analysis involves dissolving crystals in carbon dioxide-free distilled water, filtering through a Gooch crucible packed with purified asbestos wool, and titrating with standardized sodium oxalate solution acidified with 5% sulfuric acid [4]. The excess sodium oxalate is then back-titrated with standard potassium permanganate solution.

Silver content determination employs gravimetric analysis as silver chloride. Research findings indicate that properly synthesized material achieves purity levels of 99.3% by active oxygen method and 99.4% by silver analysis method [4], demonstrating the effectiveness of this synthetic approach.

Alternative Alkali Metal Permanganates

Sodium permanganate can be substituted for potassium permanganate in this synthesis, following the reaction:

AgNO₃ + NaMnO₄ → AgMnO₄ + NaNO₃

Sodium permanganate offers advantages in terms of higher solubility compared to potassium permanganate, facilitating easier preparation of concentrated solutions required for synthesis [5]. However, the availability and cost considerations often favor potassium permanganate for routine preparations.

Alternative Synthesis Using Barium Permanganate

An alternative synthetic route involves the utilization of barium permanganate as the permanganate source, offering specific advantages for certain applications. This method employs the reaction between silver permanganate and barium chloride according to:

2AgMnO₄ + BaCl₂ → Ba(MnO₄)₂ + 2AgCl

However, a more practical implementation involves the reverse approach, where barium permanganate serves as the starting material:

Ba(MnO₄)₂ + 2AgNO₃ → 2AgMnO₄ + Ba(NO₃)₂

Advantages of Barium Permanganate Route

The barium permanganate synthetic route offers several distinct advantages. Barium permanganate exhibits enhanced thermal stability compared to alkali metal permanganates, maintaining structural integrity up to 180°C before decomposition begins [6]. This thermal stability facilitates synthesis under controlled elevated temperature conditions when required.

Additionally, barium permanganate provides improved control over stoichiometry due to its divalent nature, allowing for more precise molar ratio control in the synthesis. The method is particularly valuable for preparing highly pure silver permanganate samples, as stated in the literature: "Highly pure samples can be obtained from the similar reaction between potassium permanganate and aluminium sulfate to form aluminium permanganate, which is then reacted with a stoichiometric amount of barium hydroxide" [6].

Synthesis Protocol and Purification

The barium permanganate route requires careful preparation of reagent solutions to prevent premature precipitation. Barium permanganate solutions are prepared by dissolving the solid in minimal amounts of water, while silver nitrate solutions are prepared separately. The mixing process involves gradual addition of silver nitrate solution to the barium permanganate solution under controlled temperature conditions.

Following precipitation, the silver permanganate product requires separation from barium nitrate byproducts. This separation is facilitated by the differential solubility characteristics, with silver permanganate exhibiting limited water solubility while barium nitrate remains highly soluble. Washing procedures with cold distilled water effectively remove barium nitrate impurities.

Crystallization Techniques and Purification

Crystal Morphology and Structure Control

Silver permanganate crystallizes in the monoclinic crystal system, forming distinctive purple crystals ranging from 1 to 5 millimeters in length under optimal conditions [4]. The crystallization process significantly influences the final product characteristics, including particle size distribution, surface area, and thermal stability properties.

Controlled crystallization involves several critical parameters: cooling rate, solution supersaturation, nucleation control, and agitation conditions. Slow cooling from 40°C to room temperature promotes the formation of well-developed crystals with regular morphology [4]. Rapid cooling tends to produce smaller, less regular crystals that may exhibit different decomposition characteristics.

Multi-stage Recrystallization Process

Purification of silver permanganate typically involves a two-stage recrystallization process from distilled water. The initial crystallization removes gross impurities, while the second recrystallization achieves the high purity levels required for analytical and research applications [4].

The recrystallization procedure involves dissolving the crude silver permanganate in minimal amounts of warm distilled water, filtering the solution through glass wool to remove insoluble impurities, and allowing controlled crystallization in darkened conditions. The temperature gradient and cooling rate during this process critically influence crystal quality and size distribution.

Drying and Storage Protocols

Following crystallization, silver permanganate crystals require careful drying to remove surface moisture while preventing thermal decomposition. Desiccator drying at room temperature under reduced pressure effectively removes moisture without inducing thermal stress [4]. The crystals are stored in darkened containers to prevent photochemical decomposition, which can lead to gradual degradation of the permanganate functionality.

Storage stability studies indicate that properly dried and stored silver permanganate maintains its chemical integrity for extended periods when protected from light and moisture. The compound exhibits light sensitivity, necessitating storage in amber containers or darkened environments [4].

Particle Size Control and Grinding

The physical characteristics of silver permanganate can be modified through controlled grinding procedures. Whole crystals (1-5 mm) can be ground gently in an agate mortar to produce ground crystals with particle sizes ranging from 0.001 to 0.1 mm [4]. This particle size reduction significantly affects the thermal decomposition behavior, with ground crystals exhibiting more linear decomposition kinetics compared to whole crystals.

Grinding procedures require careful control to prevent excessive heat generation, which could initiate premature decomposition. The grinding atmosphere should be controlled to prevent moisture uptake, and the ground material requires immediate storage under appropriate conditions.

Quaternary Permanganate Systems (e.g., Cs₃Ag[MnO₄]₄)

Synthesis of Complex Permanganate Structures

The development of quaternary permanganate systems represents an advanced approach to silver permanganate chemistry, offering unique structural and functional properties. The cesium silver permanganate system, specifically Cs₃Ag[MnO₄]₄, exemplifies this approach and provides insights into complex permanganate synthesis methodologies [7] [8].

The synthesis of Cs₃Ag[MnO₄]₄ involves blending aqueous solutions of cesium permanganate (CsMnO₄) and silver permanganate (AgMnO₄) in various molar ratios. Research findings indicate that crystallization experiments of these mixtures yield only three distinct crystal species with different chemical compositions: tricesium monosilver tetrakispermanganate (Cs₃Ag[MnO₄]₄) and, depending upon the respective ratio, either additional silver permanganate or surplus cesium permanganate [7] [8].

Crystal Structure and Formation Mechanisms

The quaternary compound Cs₃Ag[MnO₄]₄ crystallizes in the orthorhombic space group Pnnm (number 58) with two formula units per unit cell. The unit cell dimensions are characterized by a = 764.53(4) pm, b = 1883.57(9) pm, and c = 584.34(3) pm [7] [8]. This structural arrangement provides unique coordination environments for both cesium and silver cations.

The crystal structure consists of two crystallographically distinguishable cesium cations. The first cesium cation (Cs1⁺) is surrounded by fourteen oxygen atoms, constructing a slightly distorted bicapped hexagonal prism. These polyhedra connect through edge-sharing with two other similar polyhedra to form chains along the direction [7] [8].

The chains are linked through sixfold coordinated silver cations (Ag⁺) with Ag-O distances ranging from 238 to 246 pm. The silver cations are arranged to link three oxygen atoms of two cesium polyhedra, creating a two-dimensional layer spreading parallel to the (001) plane [7] [8]. The second type of cesium cations (Cs2⁺ with coordination number 13) connects these layers three-dimensionally, working in conjunction with two crystallographically different tetrahedral permanganate anions [MnO₄]⁻ (with Mn-O distances of 161-162 pm) [7] [8].

Synthesis Optimization and Control Parameters

The formation of quaternary permanganate systems requires precise control of solution composition, crystallization conditions, and temperature profiles. The molar ratios of component permanganates critically influence the final product composition. Research demonstrates that systematic variation of cesium permanganate to silver permanganate ratios allows for controlled synthesis of the desired quaternary phase [7] [8].

Crystallization procedures involve careful mixing of component solutions under controlled temperature conditions, followed by systematic cooling protocols. The crystallization environment must be maintained free from external contamination, and the solutions require filtration to remove any undissolved particles that could serve as uncontrolled nucleation sites.

Complex Formation with Organic Ligands

Extended quaternary systems include the formation of coordination complexes between silver permanganate and organic ligands. The pyridine complex [Ag(py)₂]MnO₄ represents a significant example of this approach, where pyridine molecules coordinate to the silver center while maintaining the permanganate functionality [9].

The synthesis involves treating silver permanganate with pyridine under controlled conditions:

AgMnO₄ + 2py → [Ag(py)₂]MnO₄

This complexation reaction provides enhanced stability and modified reactivity characteristics compared to the simple silver permanganate. The pyridine ligands offer steric protection to the silver center while maintaining the oxidizing capability of the permanganate anion [9].

Similarly, ammonia complexes such as [Ag(NH₃)₂]MnO₄ can be prepared through controlled addition of aqueous ammonia to silver permanganate solutions. These complexes exhibit distinct crystallographic properties and thermal decomposition behaviors compared to the parent silver permanganate [10] [5].

Applications and Functional Properties

Quaternary permanganate systems offer enhanced functional properties compared to simple silver permanganate. The cesium silver permanganate system exhibits modified solubility characteristics, thermal stability profiles, and coordination chemistry options. These properties make quaternary systems valuable for specialized applications requiring controlled release of oxidizing species or specific coordination environments.

The structural complexity of quaternary permanganates provides opportunities for fine-tuning chemical reactivity through systematic modification of cation compositions and ratios. This approach enables the development of permanganate materials with tailored properties for specific synthetic or analytical applications.

Characterization and Quality Assessment

Quaternary permanganate systems require comprehensive characterization to confirm phase purity and structural integrity. X-ray diffraction analysis provides definitive identification of crystal phases and structural parameters. Single-crystal X-ray diffraction yields detailed structural information including unit cell dimensions, space group assignments, and atomic coordinates [7] [8].

Chemical analysis involves determination of cesium, silver, and manganese content through appropriate analytical techniques. Atomic absorption spectroscopy or inductively coupled plasma methods provide quantitative elemental composition data. Thermal analysis techniques, including thermogravimetric analysis and differential scanning calorimetry, characterize decomposition pathways and thermal stability profiles.

UNII

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant